molecular formula C15H8BrClN2O2 B8418484 6-(4'-Chlorophenyl)amino-7-bromo-5,8-quinolinedione

6-(4'-Chlorophenyl)amino-7-bromo-5,8-quinolinedione

Cat. No. B8418484
M. Wt: 363.59 g/mol
InChI Key: JHHHVFGVQUNVTG-UHFFFAOYSA-N
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Patent
US06818653B1

Procedure details

CeCl3 (0.1 mmol) as a catalyst and 4 equivalents of 4-chloroaniline (10 mmol) were added to 6,7-dibromo-5,8-quinolindion (10 mmol) dissolved in ethanol (100 ml). The reaction mixture was heated at reflux for 8 hrs. After reading the completion of reaction by TLC, it was cooled, filtered, and recrystallized with ethanol to give redish powder of 6-[(N-4-chlorophenyl)amino]-7-bromo-5,8-quinolidione.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
CeCl3
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Br[C:10]1[C:11](=[O:22])[C:12]2[CH:13]=[CH:14][CH:15]=[N:16][C:17]=2[C:18](=[O:21])[C:19]=1[Br:20]>C(O)C>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:10]2[C:11](=[O:22])[C:12]3[CH:13]=[CH:14][CH:15]=[N:16][C:17]=3[C:18](=[O:21])[C:19]=2[Br:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
10 mmol
Type
reactant
Smiles
BrC=1C(C=2C=CC=NC2C(C1Br)=O)=O
Name
CeCl3
Quantity
0.1 mmol
Type
catalyst
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hrs
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the completion of reaction by TLC, it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized with ethanol
CUSTOM
Type
CUSTOM
Details
to give redish powder of 6-[(N-4-chlorophenyl)amino]-7-bromo-5,8-quinolidione

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)NC=1C(C=2C=CC=NC2C(C1Br)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.